molecular formula C20H16FN3O4S B2837983 N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-18-8

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2837983
CAS RN: 941985-18-8
M. Wt: 413.42
InChI Key: PUBRWQUWARJFCI-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as salicylic acids . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under specific conditions . For instance, a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide was refluxed in ethanol solvent in the absence of a catalyst to yield a related compound . The structure of the synthesized compounds was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

1. Role in Compulsive Food Consumption and Binge Eating

The compound's role has been explored in the context of binge eating and compulsive food consumption. Research involving selective antagonists, including a similar compound, SB-649868, demonstrated their potential in reducing binge eating of highly palatable food without affecting standard food pellet intake in female rats. This suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

2. Metabolism and Disposition in Humans

The compound's metabolism and disposition have been studied, particularly in the context of its analog SB-649868, which is under development for insomnia treatment. This research provides insights into the elimination pathways and metabolites of related compounds, which is crucial for understanding the pharmacokinetics and potential therapeutic applications (Renzulli et al., 2011).

3. Potential for Diuretic Activity

Compounds structurally similar to the one have been synthesized and evaluated for diuretic activity. This research is significant in exploring the therapeutic applications of such compounds in conditions that may benefit from diuretic action (Yar & Ansari, 2009).

4. Antibacterial Properties

Research has been conducted on the synthesis of compounds structurally related to the one , showing promising antibacterial activity, especially against certain strains like Staphylococcus aureus and Bacillus subtilis. Such findings highlight the potential for developing new antibacterial agents based on this compound's structure (Palkar et al., 2017).

properties

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c1-11-2-4-13(7-15(11)21)22-18(25)8-14-9-29-20(23-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRWQUWARJFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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